Fluvastatin D6 sodium is derived from fluvastatin, which was first synthesized in the late 1980s and approved for clinical use in the early 1990s. It falls under the classification of HMG-CoA reductase inhibitors, commonly referred to as statins. The sodium salt form aids in its solubility and bioavailability.
The synthesis of fluvastatin D6 sodium involves several key steps that typically include:
Fluvastatin D6 sodium has the molecular formula and a molecular weight of approximately 433.45 g/mol. The presence of deuterium alters its mass spectrum, making it distinguishable from non-labeled fluvastatin in analytical applications.
The structural characteristics include:
Fluvastatin D6 sodium undergoes several chemical reactions during its synthesis:
Fluvastatin D6 sodium exerts its effects through inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This process involves:
Fluvastatin D6 sodium exhibits several notable physical and chemical properties:
Relevant data includes:
Fluvastatin D6 sodium is primarily utilized in scientific research settings:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: